molecular formula C24H22N2O2S B2979110 1-(Diphenylmethyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea CAS No. 2097919-14-5

1-(Diphenylmethyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea

Cat. No. B2979110
CAS RN: 2097919-14-5
M. Wt: 402.51
InChI Key: OIYUYAWCZVQSRT-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea, also known as DPTU, is a chemical compound that has been widely used in scientific research for its unique properties. DPTU is a urea derivative that has been synthesized and studied extensively for its potential applications in various fields.

Scientific Research Applications

Synthesis and Derivative Formation

Research has led to the synthesis of novel compounds and derivatives using similar chemical structures. For instance, Abdelrazek et al. (2010) explored the dimerization reactions of certain nitriles leading to pyridine and naphthyridine derivatives, highlighting the chemical versatility of furan and thiophene compounds (Abdelrazek, F. M., Kassab, N., Metwally, N., & Sobhy, N. A., 2010). This synthesis pathway is crucial for developing new compounds with potential applications in various fields, including materials science and pharmacology.

Catalysis and Material Science

In the realm of catalysis and material science, compounds featuring furan and thiophene have shown promising applications. For example, the addition of 5-membered aromatic heterocyclic compounds to acetylenes, catalyzed by tetrarhodium dodecacarbonyl, has been documented, showcasing the potential for creating vinyl-substituted aromatic heterocyclic compounds with significant yields (HongPang-bu, ChoBo-Re, & YamazakiHiroshi, 1980).

Photophysical Properties and Solar Cell Applications

Compounds incorporating furan and thiophene units have been evaluated for their photophysical properties and potential applications in dye-sensitized solar cells. Kim et al. (2011) synthesized phenothiazine derivatives with various conjugated linkers, including furan and thiophene, to study their effect on solar cell performance. The findings revealed that specific derivatives significantly improved solar energy-to-electricity conversion efficiency, highlighting the role of conjugated linkers in enhancing device performance (Kim, S. H., Kim, H. W., Sakong, C., Namgoong, J., Park, S. W., Ko, M., Lee, C., Lee, W., & Kim, J. P., 2011).

Nonlinear Optical Properties

The exploration of nonlinear optical (NLO) properties is another area where similar compounds have shown potential. Kawamata et al. (2001) studied the N,N-diphenyl-8-[2-(4-pyridyl)ethenyl]dibenzofuran-2-ylamine for its second-order NLO coefficient, finding it to be significantly higher than that of urea. This indicates the potential of such compounds in developing new materials for optical applications (Kawamata, J., Akiba, M., & Inagaki, Y., 2001).

properties

IUPAC Name

1-benzhydryl-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c27-24(25-17-20(21-13-7-15-28-21)22-14-8-16-29-22)26-23(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-16,20,23H,17H2,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYUYAWCZVQSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Diphenylmethyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea

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